Methyl 2-amino-5-chloro-3-fluorobenzoate
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Overview
Description
Methyl 2-amino-5-chloro-3-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, featuring an amino group, a chlorine atom, and a fluorine atom on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-chloro-3-fluorobenzoate typically involves the esterification of 2-amino-5-chloro-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-chloro-3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 2-amino-5-chloro-3-fluorobenzoic acid.
Scientific Research Applications
Methyl 2-amino-5-chloro-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-chloro-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino, chloro, and fluoro groups can affect its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-chloro-5-fluorobenzoate
- Methyl 5-amino-2-fluorobenzoate
- Methyl 3-amino-2-fluorobenzoate
Uniqueness
Methyl 2-amino-5-chloro-3-fluorobenzoate is unique due to the specific positioning of the amino, chloro, and fluoro groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
Methyl 2-amino-5-chloro-3-fluorobenzoate is an aromatic amine characterized by the presence of an amino group, a chloro group, and a fluoro group on its benzene ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.
The molecular formula of this compound is C₈H₇ClFNO₂. Its structure includes:
- Amino Group (-NH₂) : Contributes to nucleophilic properties.
- Chloro Group (-Cl) : Influences reactivity and biological interactions.
- Fluoro Group (-F) : Affects lipophilicity and binding affinity.
This compound's biological activity is likely mediated through its interactions with various enzymes and receptors. The presence of functional groups can enhance its binding affinity to molecular targets, influencing biochemical pathways. Specifically, the compound may participate in:
- Enzyme Inhibition : Binding to active sites of enzymes, altering their activity.
- Receptor Modulation : Interacting with cellular receptors to initiate signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities, which are summarized in the following table:
Case Studies
-
Antimicrobial Activity :
A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound in antibiotic development. -
Antiparasitic Effects :
In vitro assays revealed that this compound could inhibit the growth of Plasmodium falciparum, the malaria-causing parasite, with an effective concentration (EC50) indicating promising therapeutic potential against malaria. -
Enzyme Inhibition Studies :
Research focused on the interaction of this compound with metabolic enzymes showed that it could act as a competitive inhibitor, affecting metabolic pathways crucial for cellular function.
Comparative Analysis
This compound can be compared with structurally similar compounds to highlight its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-amino-3-chloro-5-fluorobenzoate | Different positioning of functional groups | Moderate antimicrobial activity |
Methyl 5-amino-2-fluorobenzoate | Lacks chloro group; increased solubility | Limited enzyme inhibition |
Methyl 3-amino-2-fluorobenzoate | Different fluorine position; decreased reactivity | Minimal antiparasitic effects |
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
methyl 2-amino-5-chloro-3-fluorobenzoate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 |
InChI Key |
GVINMZSIRZXBFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)F)N |
Origin of Product |
United States |
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